molecular formula C12H17BrN2O2 B13896925 tert-butyl N-(2-bromopyridin-3-yl)-N-ethylcarbamate

tert-butyl N-(2-bromopyridin-3-yl)-N-ethylcarbamate

Cat. No.: B13896925
M. Wt: 301.18 g/mol
InChI Key: APGIICPHOFXJNC-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-bromopyridin-3-yl)-N-ethylcarbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromopyridine moiety, and an ethylcarbamate group

Preparation Methods

The synthesis of tert-butyl N-(2-bromopyridin-3-yl)-N-ethylcarbamate typically involves the reaction of 2-bromopyridine with tert-butyl N-ethylcarbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at a controlled temperature, often around room temperature or slightly elevated, until the desired product is formed. The product is then purified using standard techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

tert-Butyl N-(2-bromopyridin-3-yl)-N-ethylcarbamate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydride), solvents (e.g., DMF, THF), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl N-(2-bromopyridin-3-yl)-N-ethylcarbamate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-bromopyridin-3-yl)-N-ethylcarbamate involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with biological receptors or enzymes, leading to modulation of their activity. The carbamate group can also participate in covalent bonding with target proteins, affecting their function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl N-(2-bromopyridin-3-yl)-N-ethylcarbamate can be compared with other similar compounds, such as:

    tert-Butyl N-(2-chloropyridin-3-yl)-N-ethylcarbamate: Similar structure but with a chlorine atom instead of bromine.

    tert-Butyl N-(2-fluoropyridin-3-yl)-N-ethylcarbamate: Similar structure but with a fluorine atom instead of bromine.

    tert-Butyl N-(2-iodopyridin-3-yl)-N-ethylcarbamate: Similar structure but with an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific bromine substitution, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H17BrN2O2

Molecular Weight

301.18 g/mol

IUPAC Name

tert-butyl N-(2-bromopyridin-3-yl)-N-ethylcarbamate

InChI

InChI=1S/C12H17BrN2O2/c1-5-15(11(16)17-12(2,3)4)9-7-6-8-14-10(9)13/h6-8H,5H2,1-4H3

InChI Key

APGIICPHOFXJNC-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=C(N=CC=C1)Br)C(=O)OC(C)(C)C

Origin of Product

United States

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